Enhanced Lipophilicity (LogP) of (3-Ethoxy-4,5-difluorophenyl)methanol Versus Non‑Ethoxy Difluorobenzyl Alcohols
The target compound exhibits a computed LogP of 1.8558 , while the comparator (3,4‑difluorophenyl)methanol displays a partition coefficient of 1.78 [1]. The ΔLogP of +0.08 indicates a modest but directionally consistent increase in lipophilicity conferred by the 3‑ethoxy substituent.
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8558 |
| Comparator Or Baseline | (3,4‑Difluorophenyl)methanol – partition coefficient = 1.78 |
| Quantified Difference | ΔLogP ≈ +0.08 |
| Conditions | Computed values from vendor‑supplied property databases (Leyan, ChemicalBook). |
Why This Matters
A higher LogP can improve passive membrane permeability, a critical early‑stage screening parameter in drug discovery that directly influences compound prioritization.
- [1] ChemicalBook. (3,4‑Difluorophenyl)methanol – CAS 85118-05-4. https://www.chemicalbook.cn (accessed 2026-04-24). View Source
